REACTION_SMILES
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[CH3:37][CH:38]([CH3:39])[CH2:40][C:41](=[O:42])[CH3:43].[Cl:1][CH2:2][CH2:3][c:4]1[c:5]([CH3:14])[n:6][c:7]2[n:8]([c:9]1=[O:10])[CH2:11][CH2:12][S:13]2.[ClH:15].[F:16][c:17]1[cH:18][cH:19][c:20]([C:23](=[O:24])[CH:25]2[CH2:26][CH2:27][NH:28][CH2:29][CH2:30]2)[cH:21][cH:22]1.[Na+:31].[Na+:32].[O-:33][C:34](=[O:35])[O-:36]>>[CH2:2]([CH2:3][c:4]1[c:5]([CH3:14])[n:6][c:7]2[n:8]([c:9]1=[O:10])[CH2:11][CH2:12][S:13]2)[N:28]1[CH2:27][CH2:26][CH:25]([C:23]([c:20]2[cH:19][cH:18][c:17]([F:16])[cH:22][cH:21]2)=[O:24])[CH2:30][CH2:29]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)CC(C)C
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Name
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Cc1nc2n(c(=O)c1CCCl)CCS2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc2n(c(=O)c1CCCl)CCS2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(c1ccc(F)cc1)C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Type
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product
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Smiles
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Cc1nc2n(c(=O)c1CCN1CCC(C(=O)c3ccc(F)cc3)CC1)CCS2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |